molecular formula C27H25F6N3O2S B581815 N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide CAS No. 1253690-78-6

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide

Cat. No.: B581815
CAS No.: 1253690-78-6
M. Wt: 569.566
InChI Key: LGRUZVCMVOXKSN-SEMUBUJISA-N
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Description

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide: is a chiral reagent widely used in asymmetric synthesis. This compound is known for its high chemical purity and optical activity, making it a valuable tool in the field of organic chemistry. It is often utilized in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide typically involves the reaction of cinchonidine or cinchonine derivatives with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired chemical purity and optical activity .

Chemical Reactions Analysis

Types of Reactions: N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted sulfonamides .

Scientific Research Applications

N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide has a wide range of scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide involves its ability to act as a chiral catalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and van der Waals forces, to induce asymmetry in the reaction products. The molecular targets and pathways involved include various enzymes and receptors that are crucial for the catalytic activity of the compound .

Comparison with Similar Compounds

  • N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide
  • N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-Benzenesulfonyl chloride
  • N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-Benzenesulfonyl fluoride

Comparison: this compound is unique due to its high chemical purity and optical activity, which make it an effective chiral catalyst. Compared to its analogs, such as the sulfonyl chloride and sulfonyl fluoride derivatives, it offers better stability and reactivity under various reaction conditions .

Properties

IUPAC Name

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F6N3O2S/c1-2-16-15-36-10-8-17(16)11-24(36)25(22-7-9-34-23-6-4-3-5-21(22)23)35-39(37,38)20-13-18(26(28,29)30)12-19(14-20)27(31,32)33/h2-7,9,12-14,16-17,24-25,35H,1,8,10-11,15H2/t16-,17-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRUZVCMVOXKSN-SEMUBUJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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